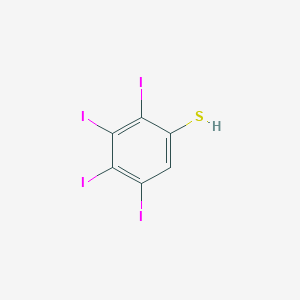
2,3,4,5-Tetraiodobenzene-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5-Tetraiodobenzene-1-thiol: is an organosulfur compound characterized by the presence of four iodine atoms and a thiol group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetraiodobenzene-1-thiol typically involves the iodination of benzene derivatives followed by the introduction of a thiol group. One common method is the iodination of benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The resulting tetraiodobenzene can then be treated with thiourea or hydrogen sulfide to introduce the thiol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve this.
化学反応の分析
Types of Reactions: 2,3,4,5-Tetraiodobenzene-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The iodine atoms can be reduced to form less iodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, sodium hypochlorite, or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides, aryl halides, or organometallic reagents can be used in the presence of a catalyst like palladium or copper.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Less iodinated benzene thiols.
Substitution: Various substituted benzene thiols depending on the nucleophile used.
科学的研究の応用
Chemistry: 2,3,4,5-Tetraiodobenzene-1-thiol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of heavy halogenation on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers with unique electronic or optical properties.
作用機序
The mechanism of action of 2,3,4,5-Tetraiodobenzene-1-thiol depends on its specific application. In general, the thiol group can interact with various biological targets, such as enzymes or receptors, through covalent bonding or redox reactions. The iodine atoms may enhance the compound’s ability to penetrate biological membranes or increase its binding affinity to specific targets.
類似化合物との比較
2,3,4,5-Tetraiodobenzene: Lacks the thiol group but has similar iodine substitution.
2,3,4,5-Tetrafluorobenzene-1-thiol: Similar structure but with fluorine atoms instead of iodine.
2,3,4,5-Tetrachlorobenzene-1-thiol: Similar structure but with chlorine atoms instead of iodine.
Uniqueness: 2,3,4,5-Tetraiodobenzene-1-thiol is unique due to the presence of both multiple iodine atoms and a thiol group. This combination imparts distinct chemical reactivity and potential applications that are not shared by its fluorinated or chlorinated analogs. The heavy iodine atoms also confer unique electronic properties that can be exploited in various scientific and industrial applications.
特性
CAS番号 |
443683-30-5 |
|---|---|
分子式 |
C6H2I4S |
分子量 |
613.76 g/mol |
IUPAC名 |
2,3,4,5-tetraiodobenzenethiol |
InChI |
InChI=1S/C6H2I4S/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H |
InChIキー |
LCQSTGFUYAKSMI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1I)I)I)I)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


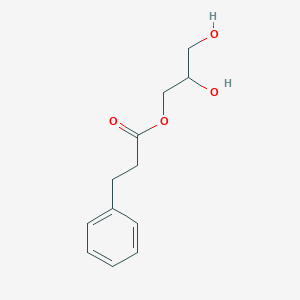
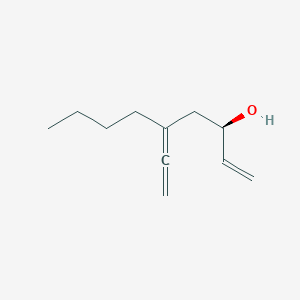
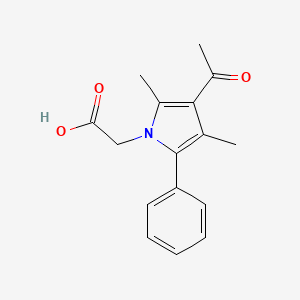

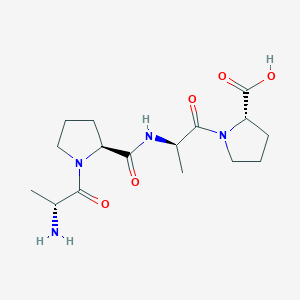
![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide](/img/structure/B14233027.png)
![[(2R)-but-3-yn-2-yl]oxymethylbenzene](/img/structure/B14233037.png)


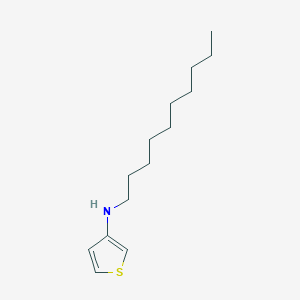
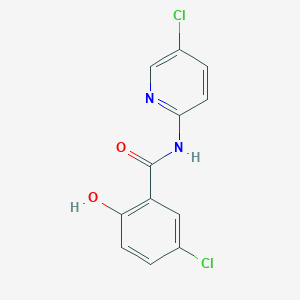
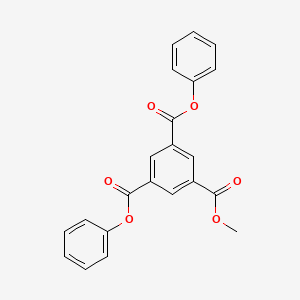
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)
